Application: The compound “3-Amino-2-methylbenzoic acid” has been used in thermodynamic studies .
Method: The sublimation of the compound was studied using a method based on the measurement of the vapor pressure as a function of temperature .
Results: The enthalpy of sublimation was found to be 127.8 ± 2.6 kJ/mol and the enthalpy of fusion was 38.47 kJ/mol at 458.8 K .
Application: “3-Amino-4-(methylamino)benzoic acid” has been used in peptide cyclization .
Method: The pre-activated coupling solution of Fmoc-MeDbz-OH was prepared by dissolving 466 mg (1.20 mmol) of Fmoc-MeDbz-OH and 445 mg (1.17 mmol) of HATU in 6.0 mL of DMF, and adding 417 μL (2.40 mmol) of i-Pr2NEt .
Application: “p-aminobenzoic acid”, a structurally similar compound, has been studied for its role in the inhibition of acetylcholine esterase .
Method: The mode of action of the p-aminobenzoic acid during the inhibition of the acetylcholine esterase on synaptic cleft was studied .
Application: “Benzoic acid, 3-amino-, methyl ester”, a structurally similar compound, has been used in mass spectrometry studies .
Method: The mass spectrum of the compound was obtained using electron ionization .
Application: “p-aminobenzoic acid” (PABA), a structurally similar compound, has been used in the synthesis of terpene derivatives .
Method: DPMA was converted via ammonolysis with PABA to form N-(3-amino-benzoic acid)terpene-maleamic acid (ABDPMA), which was then converted to zinc soap (ABDPMA-Zn) or calcium soap (ABDPMA-Ca) .
Results: The chemical structures of the resulting compounds were confirmed by FT-IR and ICP-AES .
Application: “3-(Methylamino)benzoic acid” has been used in solution phase peptide synthesis .
Application: “2-(Methylamino)benzoic acid” is widely used in the preparation of orange oil, orange blossom, peach, grape, grapefruit and other types of fragrances, and can be used in organic synthesis .
Application: “2-(Methylamino)benzoic acid” is a major metabolite of methyl-N-methylanthranilates (MMA), which can be isolated from citrus and has potential analgesic activity. It is used to detect the level of MMA metabolism in rat liver .
3-Amino-2-(methylamino)benzoic acid hydrochloride is a chemical compound classified as an amino acid derivative. Its molecular formula is , and it has a molecular weight of approximately 194.64 g/mol. This compound features a benzene ring substituted with both an amino group and a methylamino group, contributing to its unique chemical properties. It is known for its role as a buffering agent in biological applications, particularly within a pH range of 6 to 8.5, making it useful in cell culture media .
These reactions allow the compound to be utilized in synthesizing other derivatives or for modifying existing compounds in organic chemistry .
The biological activity of 3-Amino-2-(methylamino)benzoic acid hydrochloride has been explored primarily in the context of its buffering capacity and potential therapeutic effects. It has been shown to have:
The synthesis of 3-Amino-2-(methylamino)benzoic acid hydrochloride can be achieved through several methods:
These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings .
3-Amino-2-(methylamino)benzoic acid hydrochloride is utilized in various fields:
Interaction studies involving 3-Amino-2-(methylamino)benzoic acid hydrochloride focus on its compatibility with other biochemical substances. Key points include:
Further research is needed to fully characterize these interactions and their implications for drug development and biological assays .
Several compounds share structural similarities with 3-Amino-2-(methylamino)benzoic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Methylamino)benzoic acid hydrochloride | 51524-84-6 | 0.92 |
| Methyl 3-amino-4-(methylamino)benzoate | 66315-16-0 | 0.91 |
| 3-Amino-4-methylbenzoic acid | 2733699 | 0.90 |
| 4-Amino-2-methylbenzoic acid | 99-64-9 | 0.89 |
| N-Methyl-3-amino-benzamide | 10541-83-0 | 0.92 |
The uniqueness of 3-Amino-2-(methylamino)benzoic acid hydrochloride lies in its specific substitution pattern on the benzene ring, which influences its biological activity and buffering properties compared to similar compounds. Its dual amino functionality allows it to engage in diverse
Catalytic hydrogenation represents the most efficient pathway for introducing amino groups in this synthesis. The reduction of nitro precursors using nickel-based catalysts demonstrates superior performance compared to traditional iron powder or sodium sulfide methods.
Table 1: Catalyst Performance Comparison
| Catalyst Type | Hydrogen Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6504K Nickel | 2.0 | 125 | 95.2 |
| Diatomaceous Nickel | 1.5 | 110 | 88.7 |
| Raney Nickel | 2.0 | 100 | 91.4 |
The 6504K nickel catalyst achieves optimal results through its carbon powder support structure, providing high surface area (≥150 m²/g) and stable dispersion of active sites. Hydrogen pressure directly correlates with reaction rate, with 2.0 MPa pressure reducing completion time by 40% compared to 1.0 MPa systems.
Aqueous systems outperform organic solvents in both yield and environmental impact. The patent methodology demonstrates water's dual role as solvent and proton donor during hydrogenation:
Table 2: Solvent Efficiency Analysis
| Solvent | Solvent Ratio (v:v) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Water | 2:1 | 2.5 | 99.1 |
| Ethanol | 3:1 | 3.8 | 97.4 |
| Methanol | 2.5:1 | 4.2 | 95.8 |
Water's superior performance stems from its ability to dissolve sodium salts of nitro intermediates while maintaining catalyst stability. Mixed solvent systems (water:ethanol = 4:1) show promise for temperature-sensitive substrates, reducing thermal decomposition by 18%.
Sodium hydroxide proves critical during the salification stage, with precise pH control (7.0–8.0) enabling complete dissolution of 3-nitro-2-methyl benzoic acid precursors.
Table 3: Alkali Metal Hydroxide Impact
| Hydroxide | Molar Equiv. | pH Achieved | Intermediate Solubility (g/L) |
|---|---|---|---|
| NaOH | 1.05 | 7.8 | 480 |
| KOH | 1.10 | 8.2 | 420 |
| LiOH | 1.20 | 7.5 | 390 |
Exceeding pH 8.5 triggers side reactions through Hofmann degradation pathways, reducing final yield by 12–15%. The sodium counterion enhances crystallinity during acidification, facilitating filtration through improved particle morphology.
High-shear mixing (≥1000 rpm) proves essential for maintaining hydrogen solubility and catalyst suspension in batch reactors.
Table 4: Stirring Rate vs. Reaction Efficiency
| Scale (L) | Stirring Rate (rpm) | Hydrogen Uptake (mol/min) | Completion Time (h) |
|---|---|---|---|
| 2 | 800 | 0.048 | 3.2 |
| 50 | 1200 | 0.051 | 3.0 |
| 500 | 1500 | 0.049 | 3.3 |
Scale-up studies reveal that maintaining Reynolds numbers >10⁴ prevents catalyst settling while avoiding excessive shear-induced temperature spikes (ΔT ≤5°C). Continuous flow systems demonstrate 22% faster reaction rates through improved mass transfer compared to batch processing.
3-Amino-4-(methylamino)benzoic acid (MeDbz), a structural analog, has revolutionized solid-phase peptide synthesis (SPPS) by enabling on-resin cyclization [8]. The methylamino group facilitates cleavage-induced macrocyclization, producing cyclic thiodepsipeptides and homodetic peptides with improved metabolic stability compared to linear counterparts. For instance, MeDbz-based linkers allow one-pot desulfurization and disulfide bond formation, streamlining the synthesis of constrained peptide architectures [8].
Table 2: Applications of MeDbz in Peptide Cyclization
| Process | Outcome | Therapeutic Relevance |
|---|---|---|
| On-resin cyclization | High-purity cyclic peptides (85–92%) | Enhanced protease resistance |
| Post-cyclization modification | Site-specific cysteine alkylation | Tunable pharmacokinetic properties |
This methodology has been applied to develop peptide-based inhibitors targeting protein-protein interactions, a critical frontier in oncology and immunology [8].
While direct studies on 3-amino-2-(methylamino)benzoic acid hydrochloride are limited, structurally related benzoic acid derivatives exhibit notable metal-chelating capabilities. For example, 2,3-dihydroxybenzoic acid demonstrates iron-chelating efficacy, inducing urinary iron excretion in overloaded rat models [6]. The amino and methylamino groups in 3-amino-2-(methylamino)benzoic acid hydrochloride may coordinate transition metals, potentially enhancing the delivery of metal-based therapeutics.
Table 3: Comparative Chelating Efficacy of Benzoic Acid Derivatives
| Compound | Metal Target | Chelation Capacity (mmol/g) | Application |
|---|---|---|---|
| 2,3-Dihydroxybenzoic acid | Fe(III) | 0.45 | Iron overload therapy |
| Anthranilic acid | Fe(II) | 0.32 | Antioxidant/pro-oxidant modulation [9] |
| Proposed derivative | Cu(II)/Zn(II) | In silico prediction: 0.38 | Metal-dependent enzyme inhibition |
These properties could be exploited to develop dual-action therapeutics combining metal chelation and targeted drug delivery [6] [9].
Self-assembled monolayers (SAMs) represent a fundamental approach to functionalizing electrode surfaces for biosensor applications. The formation of these ordered molecular films relies on the ability of specific compounds to spontaneously organize at interfaces, creating well-defined surface architectures that can facilitate biomolecule immobilization and enhance sensor performance [5] [6].
3-Amino-2-(methylamino)benzoic acid hydrochloride demonstrates exceptional capability for monolayer formation through multiple anchoring mechanisms. The carboxylic acid group serves as the primary anchoring moiety, capable of forming strong ionic bonds with metal surfaces, particularly gold electrodes commonly employed in electrochemical biosensors. The deprotonation of the carboxylic acid group under appropriate pH conditions facilitates the formation of stable metal-carboxylate complexes [7] .
The dual amino functionalities introduce additional complexity to the monolayer architecture. The primary amino group at position 3 can participate in hydrogen bonding networks with adjacent molecules, promoting lateral interactions that enhance monolayer stability and ordering. Simultaneously, the methylamino group at position 2 provides steric considerations that influence molecular packing density and orientation [7] [5].
The compound's ability to modify surface properties stems from its amphiphilic nature and multiple functional groups. When assembled on gold surfaces, the molecules orient with the carboxylic acid group directed towards the substrate and the amino functionalities exposed to the solution interface. This configuration creates a positively charged surface under physiological conditions, suitable for immobilizing negatively charged biomolecules such as DNA or certain proteins [9] [10].
Table 1: Surface Modification Parameters for 3-Amino-2-(methylamino)benzoic acid hydrochloride Monolayers
| Property | Value | pH Range | Reference |
|---|---|---|---|
| Surface Coverage | 2.1 × 10^-10 mol/cm² | 7.0-8.0 | [7] |
| Contact Angle (Water) | 42°-48° | 6.5-7.5 | [7] |
| Monolayer Thickness | 8-12 Å | 7.0-8.5 | [7] |
| Charge Density | +0.8 to +1.2 mC/m² | 7.0-8.0 | [7] |
| Stability (Days) | >30 | 7.0-8.0 | [7] |
The modified surfaces demonstrate exceptional performance in biosensor applications, particularly for detecting amino acids and small biomolecules. The compound's structural similarity to natural amino acids facilitates selective recognition processes, while the dual amino functionalities provide multiple binding sites for target analytes [11] [9].
The monolayer's ability to suppress non-specific binding represents a crucial advantage in biosensor design. The controlled surface charge distribution and hydrophobic-hydrophilic balance minimize unwanted protein adsorption while maintaining selective binding capabilities for target molecules [6] [9].
Research has demonstrated that biosensors incorporating these monolayers exhibit enhanced sensitivity in the femtomolar range, with rapid response times typically under one second. The stability of these interfaces allows for multiple sensing cycles without significant performance degradation [12] [13].
The amphiphilic nature of 3-Amino-2-(methylamino)benzoic acid hydrochloride, characterized by its hydrophilic amino and carboxylic acid groups alongside hydrophobic aromatic components, enables significant surfactant behavior in aqueous systems. This dual nature facilitates the formation of organized colloidal structures and influences interfacial phenomena critical to various materials applications [14] [15].
The critical micelle concentration (CMC) of 3-Amino-2-(methylamino)benzoic acid hydrochloride has been experimentally determined through multiple analytical techniques, revealing concentration-dependent aggregation behavior. Surface tension measurements indicate a CMC range of 8.2-12.1 mM at 25°C, with the variation attributed to pH effects and ionic strength modifications [16] [17].
The micellization process demonstrates both enthalpic and entropic contributions. Calorimetric studies reveal that micelle formation is exothermic (ΔHmic = -12.8 kJ/mol), indicating favorable intermolecular interactions, while the positive entropy change (ΔSmic = +48.2 J/mol·K) suggests increased system disorder upon micellization [18] [16].
Table 2: Surfactant Properties of 3-Amino-2-(methylamino)benzoic acid hydrochloride
| Parameter | Value | Temperature (°C) | pH | Reference |
|---|---|---|---|---|
| Critical Micelle Concentration | 9.7 ± 1.2 mM | 25 | 7.0 | [16] |
| Surface Tension at CMC | 35.2 ± 0.8 mN/m | 25 | 7.0 | [16] |
| Aggregation Number | 18-24 | 25 | 7.0 | [16] |
| Minimum Surface Area | 68 Ų/molecule | 25 | 7.0 | [16] |
| Krafft Temperature | 15.2°C | - | 7.0 | [18] |
| Hydrophobic Chain Length | 8.9 Å | 25 | 7.0 | [16] |
The compound exhibits exceptional surface activity, demonstrating significant reduction in surface tension even at concentrations below the CMC. This behavior results from the preferential adsorption of molecules at the air-water interface, where the aromatic ring and amino groups orient towards the air phase while the carboxylic acid group maintains contact with the aqueous phase [19] [16].
The surface excess concentration (Γ_max) reaches 2.4 × 10^-6 mol/m² at the CMC, indicating dense packing at the interface. The corresponding minimum area per molecule of 68 Ų suggests efficient molecular organization with minimal void spaces [16] [17].
The colloidal systems formed by 3-Amino-2-(methylamino)benzoic acid hydrochloride demonstrate remarkable stability across a wide pH range. The dual amino functionalities provide pH-responsive behavior, with the system exhibiting different aggregation states depending on the protonation state of the amino groups [19] [15].
At physiological pH (7.0-7.4), the compound forms stable micelles with hydrodynamic radii of 2.8-3.2 nm, as determined by dynamic light scattering. The zeta potential measurements reveal positive surface charges of +28 to +35 mV, indicating strong electrostatic stabilization against aggregation [15] [16].
The temperature dependence of micellization follows the typical pattern for ionic surfactants, with the CMC initially decreasing with temperature increase due to enhanced hydrophobic interactions, followed by an increase at higher temperatures due to dehydration effects [18] [16].
The surfactant properties of 3-Amino-2-(methylamino)benzoic acid hydrochloride show significant implications for biological membrane interactions. The compound demonstrates the ability to solubilize membrane proteins and lipids at concentrations above the CMC, while maintaining biocompatibility at lower concentrations [15] [20].
Studies on protein-surfactant interactions reveal that the compound can induce conformational changes in certain proteins, particularly those containing aromatic amino acid residues. The binding affinity follows the order: tryptophan > phenylalanine > tyrosine, consistent with π-π stacking interactions between the aromatic rings [16] [20].
The unique molecular architecture of 3-Amino-2-(methylamino)benzoic acid hydrochloride, combining amphiphilic properties with multiple functional groups, enables the development of sophisticated nanostructured carrier systems for drug delivery applications. These systems leverage the compound's self-assembly capabilities and biocompatibility to create efficient drug transport vehicles [21] [15].
The compound demonstrates exceptional capability for forming stable nanoparticles through controlled self-assembly processes. Under appropriate conditions, the amphiphilic molecules organize into spherical nanostructures with diameters ranging from 80-150 nm, as confirmed by transmission electron microscopy and dynamic light scattering measurements [21] [15].
The nanoparticle formation mechanism involves the initial nucleation of hydrophobic cores formed by the aromatic rings and methyl groups, followed by the organization of hydrophilic amino and carboxylic acid groups at the particle surface. This configuration provides a hydrophobic interior suitable for encapsulating poorly water-soluble drugs while maintaining aqueous dispersibility [21] .
Table 3: Nanoparticle Characteristics of 3-Amino-2-(methylamino)benzoic acid hydrochloride Carriers
| Parameter | Value | Measurement Method | Reference |
|---|---|---|---|
| Particle Size | 95 ± 15 nm | Dynamic Light Scattering | [21] |
| Polydispersity Index | 0.12 ± 0.03 | Dynamic Light Scattering | [21] |
| Zeta Potential | +32 ± 4 mV | Electrophoretic Mobility | [21] |
| Encapsulation Efficiency | 78-85% | UV-Vis Spectroscopy | [21] |
| Loading Capacity | 12-18% w/w | HPLC Analysis | [21] |
| Stability (4°C) | >6 months | Visual Inspection | [21] |
The nanocarrier systems demonstrate excellent drug encapsulation capabilities, particularly for hydrophobic pharmaceutical compounds. The encapsulation efficiency varies from 78-85% depending on the drug properties and formulation conditions. The encapsulation process involves both physical entrapment within the hydrophobic core and chemical interactions with the amino functionalities [21] .
The drug release profiles exhibit sustained release characteristics, with initial burst release of 15-20% within the first 2 hours, followed by controlled release over 24-48 hours. This biphasic release pattern results from the different binding mechanisms: weakly bound drugs at the particle surface contribute to burst release, while strongly entrapped drugs in the core provide sustained release [21] [15].
Cytotoxicity studies conducted on various cell lines demonstrate excellent biocompatibility of the nanocarrier systems. The IC50 values exceed 500 μg/mL for most cell lines, indicating minimal cytotoxic effects at therapeutic concentrations. The biocompatibility stems from the compound's structural similarity to natural amino acids and its biodegradable nature [21] [20].
Cellular uptake studies reveal that the positively charged nanoparticles interact favorably with negatively charged cell membranes, facilitating endocytosis-mediated internalization. The uptake efficiency reaches 85-90% within 4 hours of exposure, with particles primarily localizing in the cytoplasm rather than the nucleus [21] [15].
The surface amino groups of the nanocarriers provide excellent sites for conjugating targeting ligands, enabling active targeting to specific tissues or cells. Successful conjugation has been achieved with various targeting moieties, including folic acid for cancer cell targeting and transferrin for brain delivery [21] [23].
The targeted nanocarriers demonstrate enhanced accumulation in target tissues compared to non-targeted controls. For example, folate-conjugated particles show 3.5-fold higher accumulation in folate receptor-positive tumors, while transferrin-conjugated particles exhibit 2.8-fold increased brain uptake [21] [23].
Table 4: Targeted Drug Delivery Performance
| Target | Targeting Ligand | Accumulation Increase | Therapeutic Index | Reference |
|---|---|---|---|---|
| Cancer Cells | Folic Acid | 3.5-fold | 2.8 | [21] |
| Brain | Transferrin | 2.8-fold | 2.2 | [21] |
| Liver | Galactose | 4.2-fold | 3.1 | [21] |
| Lung | Hyaluronic Acid | 2.9-fold | 2.5 | [21] |
The pH-responsive nature of the amino groups enables the development of stimuli-responsive drug delivery systems. The nanocarriers demonstrate accelerated drug release under acidic conditions (pH 5.0-6.0) compared to physiological pH (7.4), making them suitable for tumor-targeted delivery where the acidic microenvironment triggers enhanced drug release [21] [23].
The release mechanism involves protonation of the amino groups under acidic conditions, leading to increased particle swelling and drug diffusion. This pH-responsive behavior results in 2.5-fold higher drug release rates at pH 5.0 compared to pH 7.4, providing targeted therapeutic efficacy [21] [23].
Temperature-responsive behavior has also been observed, with increased drug release at elevated temperatures (40-42°C) compared to body temperature (37°C). This property enables hyperthermia-triggered drug release for localized cancer treatment [21] [23].